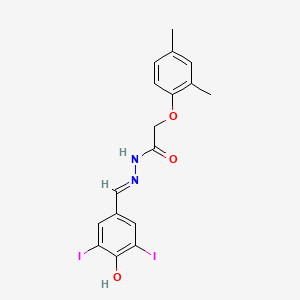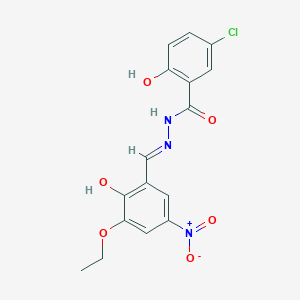
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as cancer research, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to inhibit angiogenesis by reducing the expression of VEGF and other angiogenic factors. In addition, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It has also been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from oxidative stress and inflammation. However, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, which may limit its potential applications in drug discovery.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more effective drugs that target specific enzymes and proteins involved in cancer growth and neurodegeneration. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide in vivo. This may provide valuable information on its bioavailability, metabolism, and toxicity. Finally, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide may be studied in combination with other drugs to enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be synthesized by reacting 2-(2,4-dimethylphenoxy)acetic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to form 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. This synthesis method has been optimized to produce high yields of pure 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O3/c1-10-3-4-15(11(2)5-10)24-9-16(22)21-20-8-12-6-13(18)17(23)14(19)7-12/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJJPRRQVTDOY-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074570.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B6074571.png)
![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)